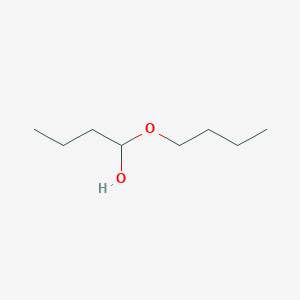

1-Butoxybutan-1-ol

Description

Contextualization within the Butoxybutanol Isomer Family

1-Butoxybutan-1-ol is one of several structural isomers of butoxybutanol, each sharing the same molecular formula but differing in the arrangement of their atoms. This structural variance leads to distinct chemical and physical properties, which in turn dictates their primary areas of research and application. The position of the ether and hydroxyl groups is a critical determinant of the molecule's polarity, reactivity, and stereochemistry.

A comparison of this compound with its isomers, such as 2-butoxybutan-1-ol and 4-butoxybutan-1-ol (B116546), highlights these differences. For instance, 4-butoxybutan-1-ol is utilized in the synthesis of biomedical polyurethanes. chemicalbook.com The isomer 2-butoxybutan-1-ol has a chiral center, leading to optically active (R) and (S) enantiomers, which are of significant interest in asymmetric synthesis. epo.org The study of how these structural nuances affect intermolecular forces and reactivity is a cornerstone of their academic investigation.

Table 1: Comparison of Butoxybutanol Isomers

| Property | This compound | 4-Butoxybutan-1-ol | 2-Butoxybutan-1-ol |

|---|---|---|---|

| IUPAC Name | This compound | 4-butoxybutan-1-ol | 2-butoxybutan-1-ol |

| CAS Number | 144423-06-3 nih.gov | 4161-24-4 nist.gov | 54446-87-0 |

| Molecular Formula | C8H18O2 nih.gov | C8H18O2 nist.gov | C8H18O2 |

| Molecular Weight | 146.23 g/mol nih.gov | 146.23 g/mol chemicalbook.com | 146.23 g/mol |

| Structural Feature | Hemiacetal ether | Primary alcohol, ether | Secondary alcohol, ether |

Overview of Scholarly Investigation Trajectories for Ether-Alcohol Compounds

The academic investigation of ether-alcohols as a class is multifaceted, driven by their dual functionality which imparts amphiphilic characteristics—having both hydrophilic (hydroxyl) and hydrophobic (alkyl ether) parts. This has led to several key research trajectories.

Synthesis and Reaction Mechanisms: A significant portion of research focuses on the synthesis of ether-alcohols. Common methods include the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. solubilityofthings.com Studies often delve into optimizing reaction conditions to achieve high yields and selectivity, particularly for creating specific isomers or asymmetrical ethers. osti.govresearchgate.net Recent developments have also explored greener synthetic routes using novel catalysts. osti.gov

Physicochemical Properties and Molecular Modeling: The physical properties of ether-alcohols are a major area of scholarly interest. Research often involves the experimental determination and computational modeling of properties like density, viscosity, and self-diffusion. mdpi.com A central theme is the investigation of hydrogen bonding. The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor (ether oxygen) allows for complex intermolecular and intramolecular hydrogen-bonding networks. Molecular dynamics (MD) simulations are increasingly used to understand how the relative positions of these functional groups influence these interactions and, consequently, the macroscopic properties of the substance. mdpi.com

Applications in Materials Science and as Solvents: The unique properties of ether-alcohols make them valuable in various applications. Their use as intermediates in the synthesis of more complex molecules, such as polymers and surfactants, is a well-established field of study. For example, specific butoxybutanol isomers are precursors for materials like polyurethanes. chemicalbook.com Their amphiphilic nature also makes them effective solvents and co-solvents, a property that is extensively studied and utilized in both laboratory and industrial processes. ijrpr.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

144423-06-3 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-butoxybutan-1-ol |

InChI |

InChI=1S/C8H18O2/c1-3-5-7-10-8(9)6-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

OFKABAMEQKYPLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCC)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1 Butoxybutan 1 Ol

Oxidation Pathways and Product Characterization

The primary alcohol group in 1-butoxybutan-1-ol is the principal site for oxidation. Similar to other primary alcohols, its oxidation can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uk

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols into aldehydes. libretexts.org In the case of this compound, this selective oxidation would yield 1-butoxybutanal . To prevent further oxidation, the aldehyde product should ideally be removed from the reaction mixture as it forms, for instance, by distillation. passmyexams.co.uk

Stronger oxidizing agents, like potassium dichromate acidified with sulfuric acid, will oxidize the primary alcohol first to the aldehyde and then further to a carboxylic acid. passmyexams.co.uk This two-step oxidation results in the formation of 1-butoxybutanoic acid . The reaction with acidified dichromate is often accompanied by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺), indicating the reduction of the chromium species. passmyexams.co.uk Research on the related isomer, (2S)-2-butoxybutan-1-ol, has shown it can be oxidized to produce carboxylic acids like succinic acid.

Table 1: Proposed Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 1-Butoxybutanal | Aldehyde |

| This compound | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | 1-Butoxybutanoic Acid | Carboxylic Acid |

Reduction Studies and Structural Modifications

The reduction of this compound primarily targets the functional groups present. The ether linkage is generally stable and resistant to cleavage by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions. The primary alcohol is already in a reduced state and would not typically undergo further reduction.

However, structural modifications can be achieved through reductive processes starting from related compounds. For instance, the synthesis of glycol ethers can be accomplished via the reductive alkylation of a diol with a ketone or through the hydrogenolysis of cyclic ketals. nih.govresearchgate.net In a related context, during the hydrogenation of butanal over a Cu/ZnO catalyst, this compound has been identified as a byproduct, which can subsequently dehydrate to 1-butoxybut-1-ene. umn.edu While reduction reactions are less common for modifying the properties of simple ether alcohols, they are crucial in the synthesis and potential derivatization pathways.

Nucleophilic Substitution Reactions and Functionalization

The hydroxyl group of this compound can be functionalized through nucleophilic substitution reactions. Because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the alcohol must first be "activated". unco.edu

One common method involves protonating the alcohol in the presence of a strong acid, converting the -OH group into a much better leaving group, water (H₂O). This allows nucleophiles like halide ions to attack the adjacent carbon. For example, reaction with HBr would yield 1-bromo-1-butoxybutane .

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl halide without the need for a strong acid. unco.edu

The resulting haloalkane, 1-halo-1-butoxybutane, is a versatile intermediate. It can undergo further nucleophilic substitution with a variety of nucleophiles, allowing for extensive functionalization. savemyexams.com

Reaction with Hydroxide Ions (OH⁻): This would reverse the process, hydrolyzing the haloalkane back to the alcohol. chemguide.co.uk

Reaction with Cyanide Ions (CN⁻): This reaction extends the carbon chain, producing a nitrile. savemyexams.com

Reaction with Ammonia (NH₃): This leads to the formation of a primary amine. savemyexams.com

Under harsh acidic conditions, the ether bond itself can be cleaved. For example, heating the related isomer 4-t-butoxybutan-1-ol with aqueous phosphoric acid resulted in cleavage to produce butane-1,4-diol and t-butanol. google.com A similar cleavage of this compound with a strong acid like HBr or HI would be expected to yield butan-1-ol and 1,4-butanediol (B3395766), along with the corresponding alkyl halides.

Table 2: Potential Nucleophilic Substitution Reactions

| Substrate / Intermediate | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | 1-Bromo-1-butoxybutane | Substitution (OH for Br) |

| 1-Bromo-1-butoxybutane | KCN (ethanolic) | 2-Butoxy-pentanenitrile | Substitution (Br for CN) |

| 1-Bromo-1-butoxybutane | NH₃ (ethanolic) | 1-Butoxybutan-1-amine | Substitution (Br for NH₂) |

Investigating Thermal Degradation Mechanisms

Direct studies on the thermal degradation of this compound are not widely available. However, the degradation mechanisms can be inferred from studies on structurally related compounds, such as poly(alkylene succinate)s, which contain ester and ether functionalities. mdpi.com

The principal thermal degradation pathway for esters with available β-hydrogens is a non-radical, intramolecular elimination involving a six-membered transition state, known as β-hydrogen scission. mdpi.comresearchgate.net By analogy, a primary degradation route for this compound at elevated temperatures would likely be dehydration—an E1 or E2 elimination reaction—to form 1-butoxybut-1-ene and water. This is supported by observations where this compound, formed as a byproduct, was seen to dehydrate. umn.edu

Further fragmentation could occur at higher temperatures. Homolytic cleavage of the C-O ether bond would generate butoxy and butanol-derived radicals, while C-C bond cleavage would lead to smaller hydrocarbon fragments. The study of thermal degradation of aldehyde-functional benzoxazines showed that specific crosslinking structures could prevent the release of certain fragments like phenols during pyrolysis, indicating that the final product distribution is highly dependent on molecular structure and reaction conditions. rsc.org

Mechanistic Elucidation of Related Butanol Dehydration and Isomerization Processes

The catalytic dehydration of butanol isomers is a well-studied process that provides a model for the potential behavior of this compound under acidic or catalytic conditions. The dehydration of alcohols like isobutanol over zeolite catalysts can produce not only the expected alkene (isobutene) but also linear butenes. ifpenergiesnouvelles.com This occurs through two main mechanistic families:

A sequential isomerization of the alcohol (e.g., isobutanol to 2-butanol) followed by dehydration of the new isomer to form linear alkenes. ifpenergiesnouvelles.com

A synchronous mechanism involving both isomerization and dehydration simultaneously. ifpenergiesnouvelles.com

Studies on 1-butanol (B46404) dehydration in H-ZSM-5 have shown that competing pathways lead to a mixture of butene isomers (1-butene, cis/trans-2-butenes). rsc.org At lower temperatures, di-1-butyl ether (DBE) is a key intermediate, which can then eliminate 1-butanol to form 2-butenes. rsc.org The reaction mechanism can proceed via an E1 pathway involving a carbocation intermediate, which allows for isomerization and the formation of various butene products. dtic.milcas.cz Reaction conditions such as temperature and pressure significantly influence product selectivity; lower temperatures favor ether and 1-butene (B85601) formation, while higher temperatures promote the formation of isomerized butenes. rsc.org These findings suggest that the dehydration of this compound could similarly lead to a mixture of isomeric butoxy-butene products via ether intermediates and carbocation rearrangements.

Advanced Spectroscopic and Chromatographic Characterization of 1 Butoxybutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-Butoxybutan-1-ol, both ¹H and ¹³C NMR would provide unambiguous evidence of its carbon skeleton and the connectivity of its hydrogen atoms.

Based on its structure, CH₃CH₂CH₂CH₂-O-CH(OH)CH₂CH₂CH₃, the ¹H NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent proton environments. The most characteristic signal would be from the proton on the hemiacetal carbon (-O-CH(OH)-), which is expected to appear significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Structural Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ -CH₂-CH₂-CH₂-O- | ~0.9 | Triplet |

| CH₃-CH₂ -CH₂-CH₂-O- | ~1.4 | Sextet |

| CH₃-CH₂-CH₂ -CH₂-O- | ~1.6 | Quintet |

| -CH₂-CH₂ -O-CH(OH)- | ~3.5 | Multiplet |

| -O-CH(OH )- | Variable | Singlet (broad) |

| -O-CH (OH)-CH₂- | ~4.5 - 5.0 | Triplet |

| -CH(OH)-CH₂ -CH₂-CH₃ | ~1.5 | Quintet |

| -CH₂-CH₂ -CH₃ | ~1.3 | Sextet |

Similarly, the ¹³C NMR spectrum would display eight unique signals, confirming the presence of eight chemically distinct carbon atoms. The carbon atom of the hemiacetal group (-O-C(OH)-) would be the most deshielded, appearing at the highest chemical shift. The chemical shifts of the other carbon atoms are influenced by their proximity to the electronegative oxygen atoms. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Structural Position | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ -CH₂-CH₂-CH₂-O- | ~14 |

| CH₃-CH₂ -CH₂-CH₂-O- | ~19 |

| CH₃-CH₂-CH₂ -CH₂-O- | ~32 |

| -CH₂-CH₂ -O-CH(OH)- | ~68-70 |

| -O-C H(OH)- | ~95-100 |

| -CH(OH)-C H₂-CH₂-CH₃ | ~35-40 |

| -CH₂-C H₂-CH₃ | ~19 |

Quantitative online NMR spectroscopy is a valuable tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and endpoints directly within a reactor setup. figshare.com This is achieved by flowing the reaction mixture through the NMR spectrometer, allowing for the sequential acquisition of spectra as the reaction progresses. spectrabase.com This method offers the advantage of being non-destructive and quantitative with minimal calibration, as the signal intensity is directly proportional to the concentration of the species. figshare.comnih.gov

While specific studies on this compound using this technique are not documented, it could be hypothetically applied to monitor its formation. For example, in the acid-catalyzed reaction between butanal and 1-butanol (B46404), one could track the decrease in the signal intensity of the aldehydic proton of butanal (around 9.8 ppm) and the appearance and growth of the characteristic hemiacetal proton signal of this compound (around 4.5-5.0 ppm) over time. This would allow for the determination of rate constants and the optimization of reaction conditions. chemicalbook.comoecd.org

Mass Spectrometry (MS) in Molecular Structure Elucidation and Trace Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of an analyte. hmdb.cadocbrown.info For this compound (C₈H₁₈O₂), high-resolution mass spectrometry would confirm its molecular formula by determining its exact mass of 146.1307 g/mol .

The fragmentation pattern observed in the mass spectrum provides structural clues. The molecular ion [C₈H₁₈O₂]⁺• at m/z 146 would likely be of low abundance due to the instability of alcohol and ether molecular ions. libretexts.orggoogle.com Common fragmentation pathways for hemiacetals and ethers include alpha-cleavage and the loss of neutral molecules.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺• | Loss of H₂O (water) |

| 89 | [C₄H₉O₂]⁺ | Cleavage of the C-C bond adjacent to the hemiacetal |

| 73 | [C₄H₉O]⁺ | Cleavage of the ether C-O bond (loss of C₄H₉•) |

| 71 | [C₅H₁₁]⁺ | Loss of the butoxy group and OH |

| 57 | [C₄H₉]⁺ | Butyl cation |

The high sensitivity of MS makes it an ideal method for detecting trace amounts of this compound in complex matrices. hmdb.ca

Vibrational Spectroscopy Applications: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (-OH), ether (C-O-C), and alkane (C-H) groups. nist.govlibretexts.org A patent mentioning lubricating oils containing aromatic ether compounds lists this compound as a compound for which IR spectroscopy is a relevant characterization method.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) docbrown.infonih.gov |

| 2960 - 2850 | C-H stretch | Alkane (CH₂, CH₃) docbrown.info |

| 1470 - 1370 | C-H bend | Alkane (CH₂, CH₃) nih.gov |

The most prominent feature would be the broad O-H stretching band, a hallmark of hydrogen-bonded alcohols. docbrown.infonih.gov The region below 1500 cm⁻¹, known as the fingerprint region, would contain a unique pattern of complex vibrations specific to the entire molecular structure. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings.

This compound lacks such chromophores. Its structure consists only of saturated C-C and C-H bonds, along with C-O and O-H single bonds. The only possible electronic transitions are n→σ* transitions associated with the non-bonding electrons on the oxygen atoms. These transitions occur at very high energies, corresponding to wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Therefore, this compound is not expected to exhibit significant absorbance in the 200-800 nm region and is considered unsuitable for analysis by conventional UV-Vis spectroscopy.

Chromatographic Separation Techniques for Mixture Analysis

Chromatographic techniques are fundamental for separating individual components from a mixture. For a compound like this compound, gas chromatography is the most appropriate method due to its volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is the premier method for the analysis of volatile and semi-volatile organic compounds.

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the GC column based on its boiling point and interaction with the column's stationary phase. Upon eluting from the column, it would enter the mass spectrometer, be ionized, and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

A critical consideration for hemiacetals like this compound is their potential thermal instability. In the hot GC injector or column, the compound might undergo decomposition, potentially reverting to its precursor aldehyde (butanal) and alcohol (1-butanol). This would result in the detection of the precursors rather than, or in addition to, the intact molecule. Careful optimization of GC conditions, such as using a lower injection temperature, would be necessary to analyze the compound without degradation.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₈O₂ |

| Butanal (Butyraldehyde) | C₄H₈O |

| 1-Butanol | C₄H₁₀O |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity for the analysis of complex volatile and semi-volatile mixtures. sepsolve.com Unlike conventional one-dimensional GC, GCxGC utilizes two columns with different stationary phases connected in series via a modulator. sepsolve.com This configuration allows for a more thorough separation of components, resolving co-eluting peaks that would otherwise overlap in a single-column separation. sepsolve.comgcms.cz This is particularly advantageous for mixtures containing numerous isomers or compounds with similar boiling points, such as those found in industrial solvents, biofuels, and fragrance formulations where this compound might be present. chromatographytoday.comresearchgate.netacs.org

The sample is first separated on a primary column, typically based on volatility. sepsolve.com The effluent is then trapped and focused by a modulator before being rapidly re-injected onto a second, shorter column for a fast, secondary separation, usually based on polarity. sepsolve.com The result is a two-dimensional chromatogram, often viewed as a contour plot, where compounds are distributed across a 2D plane based on their properties in both dimensions. sepsolve.comgcms.cz This structured elution pattern allows for the grouping of chemically similar compounds, aiding in their identification. gcms.czresearchgate.net

In the context of analyzing a complex mixture containing this compound, GCxGC can effectively separate it from other alcohols, ethers, and hydrocarbons. For instance, studies on fuel and alcoholic beverage analysis have demonstrated the power of GCxGC to separate isomeric compounds like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, which are notoriously difficult to resolve with conventional GC. chromatographytoday.com Similarly, GCxGC is employed for the detailed characterization of oxygenated compounds in complex hydrocarbon matrices, a scenario relevant for monitoring industrial processes involving ether alcohols. researchgate.netscispace.com The technique's high resolution and increased signal-to-noise ratio allow for the detection and quantification of minor components that might be masked by more abundant species in a one-dimensional analysis. sepsolve.comgcms.cz

For the analysis of a mixture containing this compound, a typical GCxGC setup might involve a non-polar primary column and a polar secondary column. This "normal-phase" GCxGC approach separates compounds first by their boiling point and then by their polarity, which is effective for isolating polar analytes like alcohols and ethers from a non-polar matrix. sepsolve.com Detection is commonly performed using a flame ionization detector (FID) for quantification and a mass spectrometer (MS), often a time-of-flight (TOF-MS) detector, for definitive identification. acs.orgresearchgate.netnih.gov

| Parameter | Typical Setting | Reference |

|---|---|---|

| Primary Column (1D) | Non-polar or semi-polar (e.g., 5% phenyl-polysiloxane); 30-60 m length | researchgate.netdlr.de |

| Secondary Column (2D) | Polar (e.g., Polyethylene Glycol - WAX); 1-5 m length | sepsolve.comresearchgate.net |

| Modulator | Cryogenic or Thermal | chromatographytoday.comdlr.de |

| Modulation Period | 2-10 seconds | researchgate.net |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.com |

| Detector | FID, TOF-MS, or Quadrupole MS | acs.orgdlr.de |

Near-Infrared Spectroscopy (NIRS) for Process Monitoring

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique widely used for real-time process monitoring in the chemical and pharmaceutical industries. metrohm.commetrohm.com It measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2500 nm). metrohm.com The absorption bands in this region correspond to overtones and combinations of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. metrohm.commdpi.com While the resulting spectra are often complex with broad, overlapping bands, they contain a wealth of quantitative information that can be extracted using chemometric methods. metrohm.comresearchgate.net

For processes involving this compound, such as its synthesis via esterification or its use as a solvent, NIRS offers a powerful tool for online monitoring and control. metrohm.comresearchgate.netrsc.org By installing a fiber-optic probe directly into a reactor or process stream, NIRS can provide continuous, real-time data on the concentration of multiple components simultaneously without the need for sample preparation. metrohm.comscielo.brscite.ai This capability allows for immediate process adjustments, leading to improved efficiency, product quality, and consistency. metrohm.com

A key application is the monitoring of esterification reactions, such as the reaction of butanol with an acid to produce a butyl ester. researchgate.netrsc.org In such a process, NIRS can simultaneously quantify the concentrations of the reactants (e.g., butanol, acetic acid) and the products (e.g., butyl acetate, water). metrohm.comresearchgate.net This has been successfully demonstrated for the production of butyl acetate, where NIRS models provided results equivalent to more time-consuming GC methods. metrohm.com

To develop a quantitative NIRS method, a calibration model is built using a set of samples with known concentrations, as determined by a reference method like GC or HPLC. researchgate.netscielo.br Multivariate calibration techniques, most commonly Partial Least-Squares (PLS) regression, are used to correlate the spectral data with the concentration values. researchgate.netrsc.org The robustness and predictive accuracy of these models are then validated with an independent set of samples. scielo.br Studies on alcoholic fermentations have shown that NIRS can accurately monitor concentrations of ethanol, glucose, and other metabolites, demonstrating its suitability for bioprocesses that might produce butanol. scielo.brscienceopen.comresearchgate.net

| Analyte | Process | R² (Coefficient of Determination) | Prediction Error (RMSEP/RSEP) | Reference |

|---|---|---|---|---|

| Butan-1-ol | Esterification | 0.999 | <3.5% (RSEP) | researchgate.net |

| Acetic Acid | Esterification | 0.97 | 1.63% (SEC) | metrohm.com |

| n-Butyl Acetate | Esterification | 0.998 | <3.5% (RSEP) | researchgate.net |

| Water | Esterification | - | <3.5% (RSEP) | researchgate.net |

| Ethanol | Alcoholic Fermentation | 0.95 | 0.06 g/L (RMSEP) | scielo.brscienceopen.com |

| Glycerol | Alcoholic Fermentation | 0.98 | 0.116 g/L (RMSEP) | scielo.brscienceopen.com |

| RSEP: Relative Standard Error of Prediction; RMSEP: Root Mean Square Error of Prediction; SEC: Standard Error of Calibration. |

The successful application of NIRS provides a fast and effective alternative to traditional analytical methods, enabling robust, real-time quantitative control of industrial processes involving this compound. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Butoxybutan 1 Ol

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1-butoxybutan-1-ol and the distribution of its electrons. These calculations can predict the most stable molecular conformations and provide a detailed picture of the molecule's electronic properties.

The electronic structure of a molecule, including the energies and shapes of its molecular orbitals, is crucial for understanding its reactivity. arxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For example, in 2-pyridinecarboxaldehyde, the HOMO is primarily composed of a nitrogen nonbonding orbital that interacts with the oxygen lone pairs of the formyl group, stabilizing the electronic structure. rsc.org Similar calculations for this compound would identify the locations of its electron-rich and electron-poor regions, which are key to predicting how it will interact with other molecules.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18O2 | PubChem nih.gov |

| Molecular Weight | 146.23 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Exact Mass | 146.130679813 Da | PubChem nih.gov |

| Topological Polar Surface Area | 29.5 Ų | PubChem nih.gov |

Mechanistic Modeling of Reaction Pathways and Transition States

Mechanistic modeling is a powerful tool for elucidating the step-by-step processes of chemical reactions involving this compound. This involves identifying the intermediate structures and the high-energy transition states that connect reactants, intermediates, and products.

For example, in the context of propylene (B89431) oxidation on reducible metal oxide catalysts, kinetic modeling is used to understand complex reaction networks. umn.edu The formation of various byproducts, including compounds structurally related to this compound, is analyzed by proposing step-wise mechanisms and deriving rate expressions. umn.edu This often involves assuming a rate-limiting step, such as the cleavage of the first C-H or C-C bond. umn.edu

A similar approach can be applied to reactions involving this compound. For instance, its formation through the reductive alkylation of diols involves the hydrogenation of cyclic ketal intermediates. mdpi.comresearchgate.net Computational modeling of this process would involve calculating the energy profile of the reaction pathway, including the structures and energies of the reactants, the cyclic ketal intermediate, the transition states for each step, and the final this compound product. This would provide a detailed understanding of the reaction mechanism and the factors that control its efficiency and selectivity.

Thermodynamic Analyses of Formation and Transformation Reactions

Thermodynamic analysis provides crucial information about the feasibility and equilibrium position of chemical reactions. For the formation and transformation of this compound, this involves determining key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction.

Experimental and computational studies on the ketalization of diols, a reaction type related to the synthesis of this compound precursors, have shown these reactions to be slightly exothermic with a decrease in entropy. researchgate.net This implies that lower temperatures favor higher yields of the ketal product. researchgate.net Thermodynamic data for related reactions, such as the formation of cyclic ketals from 1,2-propylene glycol and 2,3-butanediol (B46004), have been determined experimentally. mdpi.commdpi-res.com

Table 2: Thermodynamic Parameters for Diol Ketalization Reactions

| Reaction | ΔH⁰r (kJ mol⁻¹) | ΔS⁰r (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| 1,2-propylene glycol + acetone (B3395972) → 2,2,4-trimethyl-1,3-dioxolane (B74433) + water | -16.6 ± 1.0 | -56.8 ± 3.3 | mdpi-res.com |

These values provide a reference for the types of thermodynamic changes expected in similar reactions leading to the formation of precursors for compounds like this compound.

Simulation of Intermolecular Interactions relevant to Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical processes are heavily influenced by its interactions with other molecules, such as solvents, catalysts, and other reactants. Simulations of these intermolecular interactions provide a molecular-level understanding of these effects.

The presence of both a hydroxyl and an ether group in this compound allows it to act as both a hydrogen bond donor and acceptor. These interactions can significantly affect the stability of transition states and, consequently, the rates and pathways of reactions. For example, in the polymerization of tetrahydrofuran (B95107), the choice of catalyst and reaction conditions, such as temperature and catalyst loading, is critical to control the molecular weight and avoid side reactions.

Computational simulations can model the interactions between this compound and a catalyst surface or solvent molecules. This can reveal how these interactions orient the molecule for a specific reaction, thereby influencing stereochemical outcomes or favoring one reaction pathway over another. For instance, in stereoselective polymerization, chiral catalysts can induce the formation of a specific enantiomer. Simulations can help to elucidate the mechanism of this stereochemical control by modeling the interactions between the catalyst and the reacting molecule at the transition state.

Research Applications of 1 Butoxybutan 1 Ol in Advanced Materials Science and Chemical Synthesis

Role as a Precursor in Polymer Chemistry and Advanced Material Fabrication

1-Butoxybutan-1-ol and its isomers serve as precursors in the field of polymer chemistry and the fabrication of advanced materials. The presence of both ether and alcohol functional groups in its structure provides versatile reaction sites for polymerization processes. This bifunctional nature is valuable in creating polymers with specific properties.

In industrial applications, related butanediol (B1596017) derivatives are crucial for producing materials like thermoplastic polyurethanes (TPU) google.com. For instance, the (2S)-2-butoxybutan-1-ol enantiomer is noted as a chemical compound in patent literature concerning TPU material preparation google.com. These elastomers are synthesized from polymer polyols, diisocyanates, and chain extenders google.com. The properties of the final material, such as wear resistance and durability, are influenced by the specific monomers used. The inclusion of ether alcohols like this compound can impact the flexibility and solvent affinity of the resulting polymer. Its structure is associated with poly(tetramethylene ether) glycol and other polyether designations, highlighting its role as a precursor to these important polymer classes .

Exploration in the Synthesis of Block Copolymers and Specialty Macromolecules

The synthesis of block copolymers, which are macromolecules composed of distinct blocks of different monomer units, is a significant area of materials science nih.gov. These materials are designed to combine the properties of their individual components. The controlled synthesis of block copolymers allows for the creation of materials with tailored microstructures and functionalities researchgate.net.

The compound (2S)-2-butoxybutan-1-ol, an enantiomer of this compound, is identified in research related to the synthesis of block copolymers . Its application is mentioned in patents for cosmetic treatments that use coatings based on copolymers containing polyamide and polyether blocks google.com. The ability to incorporate such molecules into a polymer chain is essential for developing specialty macromolecules with desired characteristics for specific applications, ranging from industrial coatings to biomedical devices msu.edu. The synthesis often involves techniques like living polymerization, which allows for the sequential addition of different monomers to create well-defined block structures nih.govresearchgate.net. The use of specific precursors like this compound can influence the properties of the resulting polyether or polyamide blocks within the larger copolymer structure google.com.

Investigation as a Component in Bio-Derived Chemical Platforms

The development of bio-derived chemical platforms is a key focus of sustainable chemistry, aiming to replace fossil-based feedstocks with renewable ones mdpi.com. Renewable glycols, such as 1,2-propanediol and 2,3-butanediol (B46004), are considered important starting materials for chemical conversions because they can be produced from biomass sources mdpi.com. These diols can be converted into a variety of valuable chemicals, including solvents and polymer precursors mdpi.com.

For example, research has demonstrated the conversion of 2,3-butanediol into 3-sec-butoxy-2-butanol (SBB), a related glycol ether, through processes like ketalization followed by hydrogenolysis mdpi.com. Similarly, bio-based 1,4-butanediol (B3395766) (BDO) is being produced commercially from renewable feedstocks and is used to manufacture derivatives like polytetrahydrofuran (PolyTHF), a key component in elastic fibers and thermoplastic polyurethanes basf.com. While direct large-scale bio-production of this compound is not widely documented, the successful use of closely related butanediols as platform chemicals suggests that ether alcohols like it are part of a broader class of compounds being investigated for integration into bio-based value chains basf.comieabioenergy.com.

Significance in Flavor Chemistry Research as a Volatile Compound

Volatile organic compounds (VOCs) are fundamental to the aroma and flavor of foods and beverages ingenieria-analitica.com. Flavor chemistry research often involves identifying the specific molecules that contribute to the sensory profile of a product mdpi.com. Alcohols are a major class of volatile compounds found in fermented beverages and many fruits wikipedia.orgredalyc.org.

While comprehensive research specifically detailing the flavor profile of this compound is limited in the available literature, studies frequently identify structurally related compounds. For instance, 1-butanol (B46404) is a well-known fusel alcohol that occurs naturally in many alcoholic beverages as a product of fermentation and is also found in foods like cheese, melon, and cooked rice wikipedia.org. It is recognized as an artificial flavorant in the United States, used to impart notes of butter, cream, fruit, and rum wikipedia.org. Similarly, 3-methylbutan-1-ol and 2-phenylethanol (B73330) are significant aroma contributors in products like sugarcane wine and Madeira wine redalyc.orgmdpi.com. The study of such volatile compounds is crucial for understanding and controlling the flavor of food products uky.edu.

Identification in Natural Product Extracts as a Phytochemical

Phytochemicals are chemical compounds produced by plants, and the analysis of these natural products is a major area of research for discovering new bioactive molecules researchgate.net. These compounds can be identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which separates and identifies the individual components of a complex extract jpionline.org.

Research involving the phytochemical analysis of plant extracts has led to the identification of this compound in nature. A study using GC-MS to analyze the constituents of Limnophila cristata identified Butoxybutan-1-ol as one of the phytocompounds present in the plant's callus tissue researchgate.net. The identification of this compound in a natural extract classifies it as a phytochemical. Such findings are significant as they contribute to the growing database of natural products and may lead to further investigation into their biological activities and potential applications researchgate.netms-editions.cl.

Environmental Behavior and Transformation Research of 1 Butoxybutan 1 Ol

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-Butoxybutan-1-ol, the primary abiotic degradation mechanisms considered are photo-oxidative processes and hydrolysis.

Photo-oxidation is the degradation of a substance through the combined action of light and oxygen. wikipedia.org In the atmosphere, the most significant photo-oxidative process for organic compounds like this compound is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.govoecd.org These highly reactive radicals are a primary driver of chemical transformation in the troposphere. nist.gov

Table 1: Estimated Atmospheric Half-life of Related Compounds via Reaction with Hydroxyl Radicals

| Compound | Atmospheric Half-life | Source(s) |

|---|---|---|

| n-Butanol | ~45 hours | nih.govnih.gov |

This table is provided for illustrative purposes based on structurally related compounds to infer the potential behavior of this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Ether and alcohol functional groups, such as those in this compound, are generally resistant to hydrolysis under neutral environmental conditions. For example, n-butyl alcohol is not expected to undergo hydrolysis in the environment. nih.gov Similarly, some ether alcohols are noted for their resistance to hydrolysis.

However, the ether linkage can be cleaved under acidic conditions. A study on the related compound 4-t-butoxybutan-1-ol demonstrated that heating in the presence of aqueous phosphoric acid resulted in approximately 60% decomposition. google.com The primary products of this acid-catalyzed hydrolysis were butane-1,4-diol and t-butanol. google.com This suggests that while this compound is likely stable against hydrolysis at neutral pH typical of most natural waters, its degradation via this pathway could be accelerated in acidic environments.

Biotic Transformation Pathways

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms.

Microbial degradation is a key process in the environmental fate of many organic compounds. mdpi.com Studies have identified 4-Butoxybutan-1-ol (B116546) as a volatile organic compound (VOC) associated with the metabolism of certain clinically relevant Gram-positive bacteria, including Listeria monocytogenes and Enterococcus faecalis. csic.esnih.gov In these studies, the concentration of 4-Butoxybutan-1-ol was observed to both increase as a metabolic product and decrease, suggesting it is also consumed by the microorganisms. csic.esnih.gov This indicates that this compound can be both produced and utilized by bacteria, making it part of their metabolic web. The ability of microorganisms to consume the compound points to its susceptibility to biotic degradation.

While these studies confirm its role in microbial metabolism, detailed pathways for its complete mineralization (breakdown to carbon dioxide and water) have not been fully elucidated in the reviewed literature.

Environmental Partitioning and Distribution Modeling

Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, and air. This behavior is often predicted using physicochemical properties like the octanol-water partition coefficient (LogP or Log Kow). acdlabs.com A positive LogP value indicates that a compound is more lipophilic (fat-loving) than hydrophilic (water-loving) and will preferentially partition into organic matter rather than water. acdlabs.com

For 4-Butoxybutan-1-ol, a calculated LogP value of 1.263 has been reported. cdutcm.edu.cn This value suggests a moderate tendency to adsorb to soil organic carbon and bioconcentrate in aquatic organisms. Other relevant properties for modeling its environmental distribution are also available.

Table 2: Physicochemical Properties for Environmental Partitioning of 4-Butoxybutan-1-ol

| Property | Value | Implication | Source |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.263 | Moderate lipophilicity; tendency to partition to organic matter. | cdutcm.edu.cn |

| LogS (Aqueous Solubility) | -0.451 | Indicates moderate solubility in water. | cdutcm.edu.cn |

These parameters are crucial inputs for environmental fate models, which predict the distribution and persistence of chemicals in the environment. The LogP value indicates that this compound will be found in both aqueous phases and associated with solids/sediments.

Fate in Complex Environmental Matrices

The fate of this compound in complex matrices like soil and sediment is governed by a combination of its partitioning behavior and its susceptibility to degradation.

Based on its LogP value of 1.263, upon release into the environment, this compound is expected to partition between water and solid phases. cdutcm.edu.cn This means it will have a tendency to adsorb to the organic fraction of soils and sediments. This adsorption can reduce its mobility in the subsurface and its bioavailability in the aqueous phase.

Future Research Directions and Emerging Methodologies for Butoxybutanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of ether alcohols often relies on petroleum-based feedstocks and stoichiometric reagents. A primary direction for future research is the development of catalytic routes that utilize renewable resources. The synthesis of ethers from biomass-derived compounds is a key area of investigation, offering a pathway to replace petroleum-derived products. osti.govnih.gov

Key research thrusts include:

Catalytic Etherification of Bio-based Diols: A promising route involves the selective etherification of bio-derived 1,4-butanediol (B3395766) (BDO). BDO can be produced sustainably through the fermentation of sugars or the catalytic processing of succinic acid. acs.orgacs.orgrsc.org Research is focused on designing heterogeneous catalysts, such as solid acids (e.g., zeolites, tungstated zirconia), that can facilitate the direct, selective reaction of BDO with butanol to form 1-butoxybutan-1-ol, minimizing byproduct formation. researchgate.netresearchgate.net

Reductive Etherification: This approach combines the reduction of a carbonyl group with an etherification reaction in a single pot. nih.govsemanticscholar.org For instance, butyraldehyde (B50154) (obtainable from bio-butanol) could be reacted with 1,4-butanediol in the presence of a hydrogenation catalyst. This method can improve process efficiency by reducing the number of synthetic steps.

Conversion from Renewable Alcohols: Direct catalytic dehydration of a mixture of butanol and 1,4-butanediol is another viable pathway. nih.gov The challenge lies in developing highly selective catalysts that favor the formation of the desired asymmetric ether alcohol over symmetric ether byproducts (dibutyl ether, etc.) and other side reactions.

These sustainable routes often leverage heterogeneous catalysts, which offer advantages in terms of separation, reusability, and process simplification compared to traditional homogeneous catalysts. researchgate.net

Integration of Advanced Analytical Techniques for Real-Time Process Understanding

To optimize novel synthetic routes, a deeper understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) is a framework being adopted to design, analyze, and control manufacturing processes by measuring critical process parameters in real-time. mt.comwikipedia.orgthermofisher.com The integration of advanced analytical techniques for in-situ monitoring is a critical component of this strategy.

Emerging methodologies in this area include:

In-Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. americanpharmaceuticalreview.com By inserting a probe directly into the reactor, chemists can continuously track the concentration of reactants (e.g., butanol, BDO) and products (this compound), as well as identify transient intermediates. rsc.orgremspec.com This data provides invaluable insights into reaction kinetics, catalyst activity, and the onset of side reactions, enabling rapid process optimization. researchgate.net

Chromatographic and Mass Spectrometry Analysis: While often used for offline analysis, the coupling of rapid separation techniques with mass spectrometry can provide detailed, near-real-time compositional analysis of complex reaction mixtures. This is particularly useful for identifying and quantifying byproducts, which is crucial for developing highly selective processes.

The goal of integrating these PAT tools is to move from static, batch-based analysis to dynamic, continuous process control, leading to improved yield, higher purity, and enhanced safety. mt.combruker.com

Computational Design of Catalysts for Targeted Transformations

The development of catalysts for the selective synthesis of this compound is a high-dimensional challenge. Traditional catalyst development often relies on trial-and-error, which can be time-consuming and resource-intensive. Computational chemistry and modeling are emerging as indispensable tools for the rational design of catalysts.

Future research in this domain will focus on:

Predictive Modeling: Using computational methods to screen potential catalyst materials before they are synthesized in the lab. This involves calculating properties such as the adsorption energies of reactants and the energy barriers for desired reaction pathways versus side reactions.

Mechanism Elucidation: Employing techniques like Density Functional Theory (DFT) to model the interactions between reactants and the catalyst surface at a molecular level. mdpi.com This can reveal the precise mechanism of etherification, identify the active sites, and explain observed selectivity, guiding the design of more effective catalysts.

High-Throughput Screening: Combining computational screening with machine learning algorithms to rapidly evaluate vast libraries of potential catalyst compositions and structures. This data-driven approach can accelerate the discovery of novel materials with superior performance for targeted transformations like selective etherification.

By providing a quantitative description of catalyst behavior, computational design allows for a more targeted and efficient approach to developing the next generation of catalysts for butoxybutanol chemistry.

Green Chemistry Principles in Butoxybutanol Production and Utilization

The application of green chemistry principles is a cross-cutting theme that influences all aspects of future research in butoxybutanol chemistry. The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

Key principles guiding future research include:

Use of Renewable Feedstocks: As discussed in section 8.1, shifting from petroleum to biomass-derived starting materials like bio-butanol and bio-BDO is a primary objective. yale.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic routes are inherently superior to stoichiometric ones in this regard.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like organic solvents. skpharmteco.com Research into solvent-free reaction conditions or the use of green solvents (e.g., water, supercritical CO2, or even one of the reactants as the solvent) is a critical area. garph.co.uk

Design for Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures to reduce energy consumption. yale.edu This not only lowers the environmental impact but also reduces operational costs.

By systematically applying these principles, the entire lifecycle of this compound, from its synthesis to its application, can be made more sustainable.

Exploration of Stereoisomeric Effects on Chemical Reactivity and Applications

The molecular structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound exists as a pair of enantiomers (R- and S-isomers). While often produced and used as a racemic mixture (an equal mixture of both enantiomers), the stereochemistry can have profound effects on the molecule's properties and reactivity, particularly in chiral environments.

Future research directions in this area include:

Stereoselective Synthesis: Developing catalytic methods for the enantioselective synthesis of this compound to produce single, pure enantiomers. acs.orgacs.org This could involve using chiral catalysts that preferentially form one enantiomer over the other, or employing dynamic kinetic resolution techniques to convert a racemic mixture into a single enantiomer. mdpi.comencyclopedia.pub

Chiral Reactivity Studies: Investigating how the individual enantiomers of this compound interact differently with other chiral molecules. Enantiomers exhibit identical physical properties in an achiral environment but can have vastly different reactivity and interactions with other chiral reagents or systems, such as biological receptors or chiral catalysts. quora.compharmaguideline.comquora.com

Novel Applications for Pure Enantiomers: Exploring applications where enantiomeric purity is critical. For example, a pure enantiomer of this compound could serve as a chiral building block in the synthesis of pharmaceuticals or agrochemicals, or as a specialized chiral solvent that can influence the outcome of other chemical reactions. The specific stereochemistry could also affect its performance in applications involving biological systems, where molecular recognition is key. mdpi.com

Understanding and controlling the stereochemistry of this compound opens up new possibilities for its application in high-value sectors and represents a sophisticated frontier in fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Butoxybutan-1-ol to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. Key parameters include:

- Catalyst selection : Acid catalysis (e.g., sulfuric acid) or base-mediated reactions.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Molar ratios : Ensure stoichiometric excess of the alcohol or alkoxide precursor to drive the reaction .

- Purification : Distillation or column chromatography to isolate the product, guided by physical constants (e.g., boiling point, polarity) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Analyze and spectra to confirm hydroxyl and ether group integration.

- IR : Identify O–H (3200–3600 cm) and C–O–C (1050–1150 cm) stretches.

- Chromatography : Use GC-MS or HPLC with standards to assess purity and detect byproducts .

- Physical properties : Measure melting/boiling points and compare to literature values (e.g., PubChem data) .

Q. What solvents and storage conditions are recommended for this compound in experimental workflows?

- Methodological Answer :

- Solvent compatibility : Use aprotic solvents (e.g., dichloromethane, THF) to avoid hydroxyl group reactivity.

- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent oxidation or hydrolysis .

- Handling : Follow OSHA-compliant protocols for ventilation and personal protective equipment (gloves, goggles) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction pathways in the synthesis of this compound?

- Methodological Answer :

- Computational modeling : Use DFT (Density Functional Theory) to map energy barriers for alternative pathways (e.g., SN2 vs. SN1 mechanisms).

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates and rate-determining steps.

- Substituent effects : Compare yields when altering alkyl chain lengths or branching in precursors .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer :

- Systematic replication : Reproduce studies under identical conditions (catalyst loading, solvent, temperature).

- Meta-analysis : Use databases (PubMed, SciFinder) to aggregate data and identify outliers or trends.

- Advanced characterization : Apply X-ray crystallography or mass spectrometry to verify catalyst integrity during reactions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to pH 2–12 buffers at 40–80°C and monitor decomposition via HPLC.

- Kinetic profiling : Calculate half-life () and activation energy () using Arrhenius plots.

- Mechanistic insights : Identify degradation products (e.g., butanol, aldehydes) via GC-MS to infer reaction pathways .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.